molecular formula C18H39NO2 B043673 Dihydrosphingosine CAS No. 764-22-7

Dihydrosphingosine

Cat. No. B043673
CAS RN: 764-22-7
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The biosynthesis of dihydrosphingosine involves the condensation of serine with palmitoyl coenzyme A (CoA), followed by subsequent enzymatic reactions. Studies have demonstrated that dihydrosphingosine can be synthesized in cell-free preparations from organisms such as Hansenula ciferri, indicating a complex enzymatic pathway involving keto intermediates and specific cofactors like pyridoxal phosphate (Braun & Snell, 1967); (Braun, Morell, & Radin, 1970).

Molecular Structure Analysis

Dihydrosphingosine has a unique molecular structure characterized by a long hydrocarbon chain, an amino group, and two hydroxyl groups. The molecular structure of sphingosine and dihydrosphingosine includes an unsaturated hydrocarbon chain in sphingosine, whereas dihydrosphingosine contains a saturated chain. These structural features are crucial for their function and interaction within biological membranes and for their conversion into other sphingolipids (Carter, Glick, Norris, & Phillips, 1947).

Chemical Reactions and Properties

Dihydrosphingosine undergoes various enzymatic reactions leading to the formation of complex sphingolipids. It can be hydroxylated to form phytosphingosine, indicating its role as a precursor in the biosynthesis of diverse sphingolipids. The enzymatic conversion of dihydrosphingosine to other sphingolipid bases involves specific hydroxylases and desaturases (Weiss & Stiller, 1967).

Physical Properties Analysis

The physical properties of dihydrosphingosine, such as its phase behavior and interaction with water, are essential for its function within biological membranes. Dihydrosphingosine's ability to form stable bilayers and its phase transition temperatures are critical for the integrity and fluidity of cellular membranes. Research on the anhydrous and hydrated forms of sphingolipids provides insights into their complex polymorphic behavior and the importance of hydrocarbon chain packing and hydrogen bonding (Ruocco et al., 1981).

Scientific Research Applications

Antioxidative Effect on Tridocosahexaenoin (DHA-TAG)

  • Scientific Field : Biochemistry
  • Summary of Application : Dihydrosphingosine (d18:0) and α-tocopherol have shown promise as effective antioxidants in fish oils . The study focused on the synergistic effect of dihydrosphingosine and α-tocopherol on pure docosahexaenoic acid (DHA) triacylglycerols .
  • Methods of Application : An omics-type liquid- and gas-chromatographic mass spectrometric approach was used to verify the synergistic effect and to get a comprehensive view on the effect of d18:0 on the oxidation pattern .
  • Results or Outcomes : The results confirmed that d18:0 rapidly reacts further in the presence of lipid oxidation products and α-tocopherol. α-Tocopherol and d18:0 showed an improved antioxidative effect after 12 hours of oxidation, indicating the formation of antioxidants through carbonyl−amine reactions .

Biotechnological Production of Sphingoid Bases

  • Scientific Field : Biotechnology
  • Summary of Application : The yeast Wickerhamomyces ciferrii has been found to be a natural producer of acetylated sphingoid bases, providing a promising alternative for their biotechnological synthesis .
  • Methods of Application : The yeast has been established by classical strain improvements as well as modern genetic engineering for the industrial production of phytosphingosine .
  • Results or Outcomes : Routes for the synthesis of sphinganine and sphingosine have been implemented .

Anti-skin-aging Effects

  • Scientific Field : Dermatology
  • Summary of Application : Dihydrosphingosine has been used in studies related to skin aging .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Role in Disease Pathophysiology

  • Scientific Field : Cellular and Molecular Life Sciences
  • Summary of Application : Dihydrosphingolipids, including Dihydrosphingosine (dhSph), have been implicated in the pathophysiology of various diseases . These include dhCer in predicting type 2 diabetes in obese individuals, dhS1P in cardiovascular diseases, and dhSph in hepato-renal toxicity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Anti-skin-aging Effects via Collagen and Fibrillin Expression

  • Scientific Field : Dermatology
  • Summary of Application : A human ceramide mixture (HC123), detected as Dihydrosphingosine, has been found to promote the formation of collagen fibers and microfibrils (fibrillin) which affect the elasticity of the skin .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : In a 3D epidermis model, HC123 was significantly increased compared to the control 120 min after topical application .

Biotechnological Production of Sphingoid Bases

  • Scientific Field : Biotechnology
  • Summary of Application : Dihydrosphingosine (sphinganine) is one of the most common sphingoid bases and can be further processed or modified to carry additional hydroxyl or methyl groups .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

Dihydrosphingosine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sphingolipids, including dihydrosphingosine, are now being exploited as therapeutic targets for several pathologies . They have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . The cellular actions of ceramide, S1P, and other bioactive sphingolipids are increasingly thought to be crucial for the study of angiogenesis, inflammation, immune responses, diabetes, aging, cancer biology, and degenerative diseases .

properties

IUPAC Name

(2S,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139755-79-6 (HCl)
Record name Sphinganine
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DSSTOX Substance ID

DTXSID501016568
Record name Sphinganine
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Molecular Weight

301.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Sphinganine
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Product Name

Sphinganine

CAS RN

764-22-7, 3102-56-5
Record name Sphinganine
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Record name Sphinganine
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Record name [R-(R*,S*)]-2-aminooctadecane-1,3-diol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Record name SPHINGANINE
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Record name Sphinganine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrosphingosine
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Dihydrosphingosine
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Dihydrosphingosine
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Dihydrosphingosine
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Dihydrosphingosine
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Dihydrosphingosine

Citations

For This Compound
8,450
Citations
EJ Reist, PH Christie - The Journal of Organic Chemistry, 1970 - ACS Publications
… as authentic dihydrosphingosine triacetate86 and which gave no melting point depression when a mixture melting point was determined with a sample ofauthentic dihydrosphingosine …
Number of citations: 37 pubs.acs.org
W STOFFEL, DAC LEKIM, G STICHT - 1968 - degruyter.com
… These authors assume a condensation of free palmitic aldehyde and serine to dihydrosphingosine and a FAD dependent dehydrogenation of dihydrosphingosine to sphingosine. …
Number of citations: 104 www.degruyter.com
EV Berdyshev, IA Gorshkova, P Usatyuk, Y Zhao… - Cellular signalling, 2006 - Elsevier
Sphingosine kinase 1 (SK1) is one of the two known kinases, which generates sphingosine-1-phosphate (S1P), a potent endogenous lipid mediator involved in cell survival, proliferation…
Number of citations: 107 www.sciencedirect.com
B Školová, A Kováčik, O Tesař, L Opálka… - Biochimica et Biophysica …, 2017 - Elsevier
Ceramides based on phytosphingosine, sphingosine and dihydrosphingosine are essential constituents of the skin lipid barrier that protects the body from excessive water loss. The …
Number of citations: 69 www.sciencedirect.com
SGE Meyer, H de Groot - Biochimica et Biophysica Acta (BBA)-Molecular …, 2003 - Elsevier
Measuring the cell death induced by tumor necrosis factor (TNF-α) in L929 cells, we discovered for the first time that l-cycloserine, an established inhibitor of serine palmitoyltransferase, …
Number of citations: 63 www.sciencedirect.com
J Noack, J Choi, K Richter, A Kopp-Schneider… - Cell death & …, 2014 - nature.com
Glioblastomas (GBMs) are very aggressive tumors with low chemosensitivity. The DNA-alkylating agent temozolomide (TMZ) is currently the most efficient chemotoxic drug for GBM …
Number of citations: 81 www.nature.com
M Dragusin, C Gurgui, G Schwarzmann… - Journal of lipid …, 2003 - ASBMB
We studied the metabolism of radioactively labeled safingol (l-threo-dihydrosphingosine) in primary cultured neurons, B104 neuroblastoma cells, and Swiss 3T3 fibroblasts, and …
Number of citations: 28 www.jlr.org
BM Barth, SS Shanmugavelandy, JM Kaiser… - ACS …, 2013 - ACS Publications
… -1-phosphate and dihydrosphingosine-1-phosphate. Furthermore, dihydrosphingosine-1-… These findings further defined a novel myeloid regulatory role for dihydrosphingosine-1-…
Number of citations: 39 pubs.acs.org
C Mao, M Wadleigh, GM Jenkins, YA Hannun… - Journal of Biological …, 1997 - ASBMB
We have identified the yeast sphingosine resistance gene (YSR2) of Saccharomyces cerevisiae as encoding a protein that specifically dephosphorylates dihydrosphingosine 1-…
Number of citations: 181 www.jbc.org
Q Jiang, X Rao, CY Kim, H Freiser… - … journal of cancer, 2012 - Wiley Online Library
… Cells were treated with dihydrosphingosine (dhysph, 25 μM) and … of dihydrosphingosine and dihydroceramide on PC-3 and LNCaP cell proliferation. Treatment with dihydrosphingosine …
Number of citations: 140 onlinelibrary.wiley.com

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